molecular formula C47H56F3N9O8S2 B2417354 PROTAC FAK degrader 1

PROTAC FAK degrader 1

Cat. No.: B2417354
M. Wt: 996.1 g/mol
InChI Key: MVULIYLBRNHLEE-LFHXYJAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC FAK degrader 1 is a selective and potent degrader of focal adhesion kinase (FAK) based on the von Hippel-Lindau E3 ligase ligand. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as migration, proliferation, and survival. Overexpression and hyperphosphorylation of focal adhesion kinase are associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC FAK degrader 1 involves the conjugation of a ligand that binds to focal adhesion kinase with a ligand that recruits the von Hippel-Lindau E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:

Chemical Reactions Analysis

Types of Reactions

PROTAC FAK degrader 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and NMR spectroscopy .

Scientific Research Applications

PROTAC FAK degrader 1 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC FAK degrader 1 exerts its effects by inducing the degradation of focal adhesion kinase through the ubiquitin-proteasome system. The compound forms a ternary complex with focal adhesion kinase and the von Hippel-Lindau E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of focal adhesion kinase. This results in the inhibition of focal adhesion kinase-mediated signaling pathways, which are involved in cancer cell migration, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

    PROTAC-3: A selective and potent degrader of focal adhesion kinase with similar properties to PROTAC FAK degrader 1.

    PROTAC targeting epidermal growth factor receptor: Derived from inhibitors such as gefitinib and afatinib.

    PROTAC targeting human epidermal growth factor receptor 2: Derived from inhibitors such as lapatinib.

Uniqueness

This compound is unique due to its high selectivity and potency for focal adhesion kinase, with an IC50 of 6.5 nM and a DC50 of 3 nM. Its ability to degrade focal adhesion kinase rather than merely inhibiting it provides a more effective approach to targeting focal adhesion kinase-mediated signaling pathways in cancer .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULIYLBRNHLEE-LFHXYJAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56F3N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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